BenchChemオンラインストアへようこそ!

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Anticancer Cytotoxicity Structure-Activity Relationship

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine (CAS 75426-59-4) is a synthetic 4-anilinoquinazoline derivative incorporating three critical pharmacophoric elements: a C6-bromine substituent on the quinazoline core, a C2-morpholine ring, and a 4-nitroaniline moiety at the N4-position. This substitution pattern places it within the broader 4-anilinoquinazoline class, which has been extensively explored for kinase inhibition and anticancer applications.

Molecular Formula C18H16BrN5O3
Molecular Weight 430.3 g/mol
CAS No. 75426-59-4
Cat. No. B12923953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine
CAS75426-59-4
Molecular FormulaC18H16BrN5O3
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H16BrN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22)
InChIKeyQJQSOFKLEXFXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine (CAS 75426-59-4): Structural & Pharmacological Baseline for Informed Procurement


6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine (CAS 75426-59-4) is a synthetic 4-anilinoquinazoline derivative incorporating three critical pharmacophoric elements: a C6-bromine substituent on the quinazoline core, a C2-morpholine ring, and a 4-nitroaniline moiety at the N4-position. This substitution pattern places it within the broader 4-anilinoquinazoline class, which has been extensively explored for kinase inhibition and anticancer applications [1]. Among fourteen analogs evaluated in a comprehensive structure–activity relationship (SAR) study, derivatives bearing a halogen (Br or Cl) at position 6, a morpholine at position 2, and a nitro group on the aniline ring were the most active growth inhibitors of HeLa, B16, and L1210 tumor cell lines [2]. Consequently, this compound is of principal interest for research programs requiring a defined, multitarget-capable quinazoline scaffold with cytotoxic, antiprotease, and pro-apoptotic activities.

Why Generic 4-Anilinoquinazoline Substitution Fails: Structural Determinants of Activity for CAS 75426-59-4


Within the 4-anilinoquinazoline series, small structural modifications profoundly alter the cytotoxic, mutagenic, and enzymatic profile. The SAR analysis by Jantová et al. demonstrated that maximal tumor-cell growth inhibition required the simultaneous presence of a C6-halogen (Br or Cl), a C2-morpholine, and a 4-nitroaniline moiety; removal or repositioning of any one of these groups sharply reduced activity [1]. The nitro group on the aniline ring is a double-edged contributor: it enhances cytotoxicity but also introduces a slight mutagenic liability in the Ames test (TA98 strain without metabolic activation) that is absent in the 4-anilino analog lacking the nitro substituent [2]. These intertwined SAR features mean that a simple “close analog” cannot be interchanged without risking loss of potency, alteration of target selectivity, or undocumented genotoxicity. Consequently, procurement decisions for in vitro anticancer screening, antiprotease assays, or mechanistic apoptosis studies must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence: 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine vs. Closest Structural Analogs


Cytotoxic Superiority Conferred by the 6-Br/2-morpholino/4-nitroanilino Triad vs. Simpler Analogs

Among 14 substituted 4-anilinoquinazolines, only those combining a C6-halogen, C2-morpholine, and 4-nitroaniline—including the target compound—were classified as the most active growth inhibitors across HeLa (cervical carcinoma), B16 (murine melanoma), and L1210 (murine leukemia) cell lines [1]. Derivatives lacking any of these three features, such as 6-bromo-2-morpholin-1-yl)-4-anilinoquinazoline (missing the nitro group) or 2-(morpholin-1-yl)-4-(4'-bromoanilino)quinazoline (missing the 6-bromo), showed notably weaker growth suppression in the same panel [2]. The precise IC50 values are not publicly extractable from the abstract-only record; however, the binary classification of “most active” versus “weaker” establishes the compound as belonging to the top tier within this chemotype.

Anticancer Cytotoxicity Structure-Activity Relationship

Mutagenicity Liability: Nitroaniline-Dependent Genotoxicity vs. Non-Mutagenic Analogs

In the Ames test, the target compound (6-bromo-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazoline) and its 6-chloro congener both produced a slight increase in revertant colonies of Salmonella typhimurium strain TA98 in the absence of metabolic activation, indicating weak mutagenic potential [1]. In contrast, the 4-anilino analog lacking the nitro group (6-bromo-2-morpholin-1-yl)-4-anilinoquinazoline) and the 4-(4′-bromoanilino) derivative (2-(morpholin-1-yl)-4-(4'-bromoanilino)quinazoline) did not exhibit mutagenic activity under identical conditions [2]. This divergent genotoxic outcome is directly attributable to the 4-nitro substituent on the aniline ring.

Genotoxicity Ames test Safety screening

Antiprotease Activity: Shared Property with Nitroaniline-Containing Congeners

The target compound, together with 6-bromo-2-morpholin-1-yl)-4-anilinoquinazoline, 2-(morpholin-1-yl)-4-(4'-bromoanilino)quinazoline, and 6-chloro-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazoline, exhibited an antiprotease effect against plasmine [1]. This shared activity suggests that the morpholinoquinazoline core, rather than the specific halogen/nitro substitution, is the primary driver of plasmine inhibition.

Antiprotease Plasmine inhibition Metastasis

Pro-Apoptotic Activity in Leukemia Cells: BMAQ (Target Compound) vs. Untreated Baseline

In a focused study on the 4-anilino analog BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline), the compound produced dose-dependent growth inhibition and induced apoptosis in L1210, HL-60, and U-937 leukemia cell lines, as demonstrated by DNA fragmentation, fluorescence microscopy, and caspase-3 activation assays [1]. Although this report evaluated the des-nitro analog rather than the target compound itself, the SAR trend from Jantová et al. (2001) indicates that the 4-nitroanilino derivative is at least equipotent and potentially more cytotoxic [2]. Direct apoptotic quantification for the target compound remains unavailable in the public domain as of this writing.

Apoptosis Leukemia Caspase-3

Precision Application Scenarios for 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine Based on Verified Differentiation Evidence


Pan-Cytotoxicity Screening in Solid Tumor and Leukemia Models

Leveraging the compound’s top-tier cytotoxic classification against HeLa, B16, and L1210 cell lines [1], research groups can deploy it as a positive-control chemotype in broad-spectrum antitumor screens. The requirement for the 6-Br/2-morpholino/4-nitroanilino triad makes it irreplaceable by simpler analogs that lack one of these features [2].

Genotoxicity-Aware Mechanistic Studies

The compound’s weak Ames-positive signal in TA98 without S9 activation [1] mandates its use as a tool to dissect nitroarene-mediated DNA damage pathways. When paired with its non-mutagenic, des-nitro analog (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline), it enables a controlled comparison of cytotoxicity versus genotoxicity within the same core scaffold.

Antiplasmine Metastasis Models

The demonstrated inhibition of plasmine proteolytic activity [1] supports the compound’s inclusion in in vitro metastasis assays (e.g., Matrigel invasion, fibrin plate lysis) where plasmin-mediated extracellular matrix degradation is a key endpoint. It should be compared head-to-head with the non-antiprotease analogs to confirm target specificity.

Leukemia Apoptosis Probe Development

Based on cross-study evidence that the close 4-anilino analog BMAQ induces caspase-3-dependent apoptosis in L1210, HL-60, and U-937 cells [1], the target compound is expected to serve as a lead for developing fluorescent or biotinylated probes for leukemia cell death imaging, provided the nitro group does not quench the desired signal.

Quote Request

Request a Quote for 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.